2-Dimethylamino-7-nitrofluorene
Overview
Description
2-Dimethylamino-7-nitrofluorene is a chemical compound with the molecular formula C15H14N2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-nitrofluorene . The exact process and conditions for this synthesis are not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene backbone with a dimethylamino group and a nitro group attached . It has a total of 35 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.1±38.0 °C at 760 mmHg, and a flash point of 220.0±26.8 °C . It has a molar refractivity of 74.7±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 198.2±3.0 cm3 .Scientific Research Applications
Charge-Transfer Dynamics
- Charge-Transfer-Induced Twisting of the Nitro Group : Research by Mondal et al. (2007) in "The Journal of Physical Chemistry A" explores the excited-state relaxation dynamics of 2-dimethylamino-7-nitrofluorene (DMANF). They found that following photoexcitation, DMANF undergoes relaxation processes, including the twisting of the nitro group, which is a friction-affected diffusive motion not associated with further charge transfer (Mondal et al., 2007).
Fluorescence in Solvents
- Solvent and pH Effects on Fluorescence : Park et al. (2007) studied the effects of pH and solvent on the UV-VIS absorption and fluorescence spectra of 2,7-DAFS, a derivative of DMANF. They observed changes in absorption and fluorescence spectra based on the protonation of the dimethylamino group (Park et al., 2007).
Solvent Polarity Studies
- Solvatochromic Behavior in Alcoholic Solvents : Catalán et al. (1995) used the solvatochromism exhibited by DMANF to determine the solvent dipolarity/polarizability of various alcohols. They established a polarity scale based on the behavior of DMANF in these solvents (Catalán et al., 1995).
Theoretical Studies on Charge Transfer
- Intramolecular Charge Transfer Dynamics : Xia et al. (2014) conducted a theoretical study on DMANF using density functional theory methods. They explored the electronic structures, relaxation dynamics, and photophysical properties of DMANF, revealing insights into its charge-transfer and twisting dynamics (Xia et al., 2014).
Fluorescent Probes and Binding Studies
- Fluorescent Probes and Human Serum Albumin : Park et al. (2009) synthesized novel solvatochromic fluorescent molecules from DMANF and studied their binding to human serum albumin. This research has implications for understanding protein interactions and the use of fluorescent probes in biological studies (Park et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-Dimethylamino-7-nitrofluorene is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
This compound interacts with its target, HSA, by binding to its hydrophobic sites . The apparent binding constants were determined by fluorescence titration to be 0.37 × 10^6 M^−1 for 1 and 2.2 × 10^6 M^−1 for 2 . This interaction results in changes in the fluorescence spectra of the compound, which shift to shorter wavelengths as the polarity of the medium decreases .
Result of Action
The binding of this compound to HSA results in changes in the fluorescence spectra of the compound . The energy of the Trp-214 fluorescence of HSA is transferred to the HSA-bound fluorophores with near 100% efficiency . This indicates that the compound could potentially be used as a fluorescent probe in the study of proteins and their binding properties .
Action Environment
The action of this compound is influenced by the polarity of the medium . The fluorescence spectra of the compound shift to shorter wavelengths as the polarity of the medium decreases . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the polarity of the surrounding medium.
Properties
IUPAC Name |
N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKUKDWAIXWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396072 | |
Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19221-04-6 | |
Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Dimethylamino-7-nitrofluorene (DMANF) useful in studying solvent properties?
A: DMANF exhibits positive solvatochromism, meaning its UV-visible absorption spectrum shifts depending on the solvent's polarity. This property makes DMANF a sensitive probe for assessing a solvent's dipolarity/polarizability (SPP). Researchers have used DMANF to establish an SPP scale for various solvents, including alcohols and even the gas phase []. This scale is useful for understanding and predicting solvent effects in various chemical processes.
Q2: How does the structure of DMANF influence its excited-state dynamics?
A: DMANF, like its analog 2-amino-7-nitrofluorene (ANF), undergoes unique excited-state dynamics. Upon photoexcitation, both molecules experience a charge transfer process leading to a highly dipolar excited singlet state (S1). This charge transfer triggers two main relaxation pathways: dipolar solvation and conformational relaxation. Notably, the conformational relaxation involves twisting the nitro group orthogonal to the aromatic plane []. This twisting motion, observed to be friction-affected and diffusive, does not involve further charge transfer and is a key characteristic of DMANF's excited-state behavior.
Q3: How does DMANF compare to other solvent polarity scales?
A: The SPP scale derived from DMANF and its homomorph 2-fluoro-7-nitrofluorene (FNF) correlates well with established solvent polarity scales, particularly for nonprotic solvents []. These include Kosower's Z, Dimroth and Reichardt's ET(30), Brooker's χR, Dong and Winnick's Py, Kamlet, Abboud, and Taft's π*, and Drago's S′ scale. The advantage of the DMANF/FNF-based scale lies in its derivation from electronic transitions, offering a potentially more accurate description of solvent effects relevant to spectroscopic techniques and other chemical processes.
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